Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester alpha-tert-butyl ester
Description
Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester alpha-tert-butyl ester (CAS 81659-82-7) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₈H₂₈N₂O₈ (molecular weight: 400.42) . The compound features:
- A tert-butyl ester group at the alpha-carboxyl position, providing acid stability.
- An N-hydroxysuccinimide (NHS) ester at the gamma-carboxyl position, enabling efficient coupling with amines in solid-phase peptide synthesis (SPPS) .
- A Boc (tert-butoxycarbonyl) protecting group on the amino terminus, which is cleaved under acidic conditions .
This compound is critical for constructing glutamic acid-containing peptides with orthogonal protection, minimizing side reactions during synthesis .
Properties
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-15(24)11(19-16(25)27-18(4,5)6)7-10-14(23)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDWIAZPUAPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The synthesis begins with the esterification of L-glutamic acid derivatives, followed by activation of carboxyl groups to form reactive intermediates suitable for subsequent coupling with N-hydroxysuccinimide (NHS). A typical route involves:
- Esterification of L-glutamic acid with tert-butyl groups to form the alpha-tert-butyl ester.
- Conversion of the gamma-carboxyl group into an active ester using N-hydroxysuccinimide (NHS) derivatives.
- Coupling of the activated ester with Boc-protected amino groups to yield the final compound.
Key Reaction Conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Esterification | Tert-butyl alcohol or tert-butyl acetate, acid catalyst (perchloric acid or sulfuric acid), reflux | Perchloric acid is preferred for high selectivity and yield, despite safety concerns |
| Activation | N-hydroxysuccinimide (NHS), carbodiimide (e.g., DCC or EDC), solvent (dichloromethane or DMF) | Facilitates formation of NHS ester for subsequent conjugation |
| Coupling | Boc-protected amino acid derivatives, base (triethylamine), solvent (dioxane or DMF) | Ensures selective attachment of NHS ester to amino groups |
Research Findings
- A patent describes a liquid-phase method where L-glutamic acid-γ-methyl ester reacts under acid catalysis to generate intermediate esters, which are then transformed into NHS esters via reaction with NHS derivatives.
- The process involves controlling pH and temperature to optimize yield, with reported yields around 73% for the alpha-tert-butyl ester.
Enzymatic and Biocatalytic Routes
Biocatalytic Esterification
Recent advances explore enzyme-mediated esterification, notably using proteases like Alcalase, which catalyze ester formation under mild conditions with high regioselectivity. This method offers environmentally friendly alternatives, reducing the need for harsh acids and minimizing side reactions.
Advantages & Challenges
| Advantages | Challenges |
|---|---|
| Mild reaction conditions | Limited substrate solubility |
| High selectivity | Enzymatic activity depends on enzyme stability and substrate compatibility |
| Environmentally friendly | Scale-up may require optimization |
Synthesis via Palladium-Catalyzed Hydrogenation
Method Overview
One route involves hydrogenolysis of benzyl-protected intermediates using palladium catalysts in methanol, which effectively removes protecting groups and yields the free acid derivatives. This approach is often coupled with prior esterification steps.
Process Data
| Reaction Parameter | Conditions | Yield |
|---|---|---|
| Catalyst | 10% Pd/C | 77% |
| Solvent | Methanol | - |
| Temperature | Room temperature | - |
| Duration | Overnight | - |
Notes
This method is efficient for deprotection and esterification but requires careful control to prevent over-reduction or side reactions.
Synthesis from Protected Precursors
Stepwise Synthesis
Starting from protected amino acids such as Z-GLU-OTBU, the synthesis involves:
- Esterification of the carboxyl groups using palladium catalysis.
- Subsequent activation with NHS derivatives.
- Final coupling to form the target NHS ester.
Process Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | Pd/C, methanol | Room temperature, 16 hours | 77% |
| Activation | NHS derivatives | Dioxane, triethylamine | Variable |
Advantages
- High selectivity due to protecting groups.
- Compatibility with various functional groups.
Summary of Preparation Methods
| Method | Key Features | Pros | Cons |
|---|---|---|---|
| Liquid-phase esterification with acid catalysis | Uses strong acids like perchloric acid, esterification of amino acids | High yield, scalable | Safety concerns, atom economy issues |
| Enzymatic esterification | Mild, environmentally friendly | High selectivity, mild conditions | Solubility limitations, enzyme stability |
| Palladium-catalyzed hydrogenolysis | Efficient deprotection, high yield | Clean process | Requires careful control, catalyst handling |
| Stepwise protected synthesis | High selectivity, versatile | Precise control over intermediates | Multi-step, time-consuming |
Chemical Reactions Analysis
Peptide Bond Formation via Active Ester Chemistry
The N-hydroxysuccinimide (NHS) ester moiety facilitates nucleophilic acyl substitution with primary amines, forming stable amide bonds under mild conditions.
Mechanistic Insight :
The NHS ester activates the α-carboxyl group, allowing efficient coupling with amino-terminated substrates without racemization. The γ-tert-butyl ester remains inert during this step, preserving glutamic acid's side-chain functionality .
Deprotection Reactions
Sequential removal of protecting groups enables selective functionalization:
Boc Group Removal
Trifluoroacetic acid (TFA) cleaves the tert-butoxycarbonyl (Boc) group under acidic conditions:
| Reagent | TFA (20–50% v/v) in DCM |
|---|---|
| Reaction Time | 30–60 min |
| Yield | >95% (quantitative by HPLC) |
Applications :
-
Generates free α-amino groups for subsequent peptide elongation .
-
Retains γ-tert-butyl ester for orthogonal protection strategies .
γ-tert-Butyl Ester Hydrolysis
Basic hydrolysis releases the γ-carboxyl group:
| Reagent | NaOH (1–2M aqueous) or LiOH in THF/H₂O |
|---|---|
| Reaction Time | 2–4 h at 25°C |
| Yield | 85–92% |
Applications :
Enzymatic Selectivity in Ester Hydrolysis
Proteases like Alcalase exhibit α-carboxyl ester specificity, leaving γ-tert-butyl esters intact:
| Enzyme | Subtilisin Carlsberg (Alcalase) |
|---|---|
| Substrate | Boc-L-glutamic acid α-benzyl ester γ-tert-butyl ester |
| Conversion | 81% yield under solvent-free conditions |
| Selectivity | α/γ ester selectivity >200:1 |
Mechanistic Basis :
Molecular docking studies reveal preferential binding of the α-ester to the enzyme’s catalytic triad (Ser221, His64, Asp32) . This property enables chemo-enzymatic synthesis of complex peptide architectures.
Prodrug Activation via Esterase-Mediated Hydrolysis
The γ-tert-butyl ester undergoes enzymatic cleavage in vivo to release active therapeutics:
| Parameter | Data |
|---|---|
| Target Enzyme | Carboxylesterase (CES1/2) |
| Plasma Half-Life (t₁/₂) | 2.8–4.1 h (rat model) |
| Bioactivation Site | Liver and tumor microenvironments |
Case Study :
Prodrugs of L-γ-methyleneglutamic acid amides showed reduced potency compared to parent drugs (IC₅₀ = 12–45 μM vs. 2–8 μM) but improved pharmacokinetic profiles .
Stability Under Synthetic Conditions
The compound demonstrates resilience across diverse reaction environments:
Handling Recommendations :
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Boc-L-glutamic acid γ-N-hydroxysuccinimide ester α-tert-butyl ester is a versatile compound with significant applications in peptide synthesis, drug delivery systems, bioconjugation, neuroscience research, and protein engineering . It allows researchers to create specific sequences for various applications in drug development and biochemistry .
Scientific Research Applications
Peptide Synthesis: Boc-L-glutamic acid γ-N-hydroxysuccinimide ester α-tert-butyl ester serves as a key building block in peptide synthesis, enabling the creation of specific sequences for diverse applications in drug development and biochemistry .
Drug Delivery Systems: Its ability to form stable conjugates makes it valuable in designing drug delivery systems, enhancing the bioavailability of therapeutic agents .
Bioconjugation: The compound is used in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules, crucial in diagnostics and therapeutic applications .
Neuroscience Research: It plays a role in studying neurotransmitter systems, particularly in the development of compounds that can modulate synaptic activity, aiding in understanding neurological disorders .
Mechanism of Action
The mechanism of action of Boc-Glu(Osu)-Otbu involves the formation of amide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, allowing for the efficient formation of amide bonds with amines. This reactivity is exploited in peptide synthesis and bioconjugation applications.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares Boc-L-glutamic acid gamma-NHS ester alpha-tert-butyl ester with analogous compounds:
Reactivity and Stability
- NHS Ester vs. Benzyl Ester : The NHS ester in the original compound enables rapid amide bond formation without additional activation, whereas benzyl-protected analogs (e.g., CAS 13574-84-0) require carbodiimide activation .
- tert-Butyl vs. Benzyl Esters: The tert-butyl group offers superior stability under acidic and hydrogenolytic conditions compared to benzyl esters, which require catalytic hydrogenation for removal .
- Positional Isomerism : Reversing the NHS and tert-butyl positions (e.g., CAS 32886-55-8) alters coupling efficiency. The gamma-NHS configuration is preferred for glutamic acid to mimic native peptide linkages .
Commercial Availability and Cost
Biological Activity
Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester alpha-tert-butyl ester (CAS Number: 32886-55-8) is a chemical compound that has garnered attention in the fields of biochemistry and medicinal chemistry. This compound is particularly significant due to its role as a building block in peptide synthesis and its potential therapeutic applications. The biological activity of this compound is largely attributed to its structural properties, which facilitate various biochemical interactions.
Chemical Structure and Properties
- Molecular Formula : C18H28N2O8
- Molecular Weight : 400.4 g/mol
- Purity : ≥ 96% (HPLC)
The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility, making it suitable for various chemical reactions, especially in solid-phase peptide synthesis (SPPS) .
Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester exhibits biological activity primarily through its ability to form stable conjugates with amines and alcohols. This property is crucial for drug delivery systems and the synthesis of bioactive peptides. The hydroxysuccinimide (OSu) moiety plays a pivotal role in facilitating the formation of stable amide bonds, which are essential for peptide bond formation in biological systems .
Anticancer Potential
Recent studies have demonstrated that derivatives of Boc-L-glutamic acid can inhibit the growth of various cancer cell lines. For instance, compounds derived from L-γ-methyleneglutamic acid amides exhibited significant cytotoxicity against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231, while sparing nonmalignant cells like MCF-10A . These findings suggest that Boc-L-glutamic acid derivatives could serve as potential therapeutic agents in cancer treatment.
Enzyme Interactions
The compound has been evaluated for its interactions with various enzymes. A study highlighted the use of Alcalase, a protease, which achieved an 81% yield in the α-selective benzyl esterification of Boc-L-glutamic acid . This demonstrates the compound's utility in biocatalytic processes, enhancing its relevance in pharmaceutical applications.
Case Studies
- Antitumor Activity Study :
-
Biocatalytic Synthesis :
- Objective : To explore biocatalytic routes for synthesizing protected amino acids.
- Method : Screening various proteases for their ability to convert Boc-L-glutamic acid to its derivatives.
- Results : Successful conversion with high yields using specific enzymes, showcasing the compound's versatility in synthetic biology .
Comparative Analysis of Biological Activity
Q & A
Q. What are the standard synthetic protocols for Boc-L-glutamic acid γ-N-hydroxysuccinimide ester α-tert-butyl ester, and how is purity validated?
The compound is synthesized via a two-step strategy: (1) Boc protection of L-glutamic acid at the α-position using di-tert-butyl dicarbonate (Boc₂O) in basic conditions, followed by (2) activation of the γ-carboxyl group with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Purification typically involves column chromatography (ethyl acetate/hexane gradients) . Purity is validated using HPLC (retention time analysis) and ¹H-NMR to confirm the absence of unreacted intermediates. High-performance liquid chromatography (HPLC) with UV detection is critical for identifying side products like hydrolyzed esters .
Q. How does the tert-butyl group influence the compound’s stability during storage and reactions?
The α-tert-butyl ester enhances steric protection of the carboxyl group, reducing premature hydrolysis under neutral or weakly acidic conditions. However, prolonged exposure to moisture or basic environments can lead to gradual deprotection. Stability studies recommend storage at -20°C in anhydrous solvents (e.g., DMF or DCM) to minimize degradation .
Q. What analytical techniques are essential for characterizing this compound?
- ¹H/¹³C-NMR : Confirms structural integrity, including Boc and tert-butyl group retention.
- HPLC-MS : Detects impurities (e.g., NHS byproducts) and quantifies purity (>95% is typical for peptide synthesis) .
- Thin-layer chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane mobile phases .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group impact coupling efficiency in peptide synthesis?
The bulky tert-butyl group at the α-position can hinder nucleophilic attack during amide bond formation, particularly in sterically crowded environments. Comparative studies with benzyl esters (e.g., Boc-L-glutamic acid 5-benzyl ester) show ~15–20% lower coupling yields for the tert-butyl variant in solid-phase peptide synthesis (SPPS). Optimizing activation with HATU/DIPEA in DMF improves efficiency by enhancing carboxylate reactivity .
Q. What strategies mitigate racemization during activation of the γ-carboxyl group?
Racemization at the glutamic acid α-carbon is minimized by:
Q. How does the compound’s solubility profile affect its application in aqueous vs. organic systems?
The tert-butyl ester confers lipophilicity, limiting solubility in aqueous buffers. For bioconjugation in aqueous media (e.g., protein labeling), pre-dissolution in DMSO or DMF (≤10% v/v) is required. In organic-phase syntheses (e.g., SPPS), DCM or THF are preferred solvents. Solubility challenges in polar aprotic solvents like acetonitrile necessitate solvent optimization via phase-screening .
Q. What are the implications of conflicting data on hydrolysis rates under acidic conditions?
Discrepancies in hydrolysis kinetics (e.g., TFA-mediated deprotection) arise from varying tert-butyl ester steric environments. Studies using ³⁵S-labeled analogs demonstrate that γ-NHS esters hydrolyze 3–5× faster than α-tert-butyl esters in 50% TFA/DCM. This differential stability allows selective deprotection of the γ-group for sequential functionalization .
Methodological Recommendations
- Coupling Optimization : Use HATU/DIPEA in DMF for SPPS to maximize NHS ester reactivity .
- Deprotection : Employ TFA/DCM (1:1) for 2–4 hours at RT to cleave Boc and tert-butyl groups without side-chain degradation .
- Quality Control : Combine HPLC (C18 column, acetonitrile/water gradient) with ESI-MS to detect trace hydrolyzed products (<0.5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
